N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a heterocyclic compound featuring a pyrimidine core substituted with pyrrolidine and methyl groups, conjugated to a 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide moiety. The compound’s design likely leverages computational chemistry methods, such as density-functional theory (DFT), to optimize electronic properties and binding affinities, as highlighted in foundational thermochemical studies .
Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12-17(13(2)20-18(19-12)22-7-3-4-8-22)21-27(23,24)14-5-6-15-16(11-14)26-10-9-25-15/h5-6,11,21H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJMTAHJMACYHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Unlike the imidazopyridine derivative in , which features nitrophenyl and ester groups for synthetic versatility, the target compound’s pyrimidine core may offer greater metabolic stability .
Computational and Thermodynamic Insights
The design of the target compound may benefit from DFT-based optimization of exchange-correlation functionals, as described in . Such methods achieve <3 kcal/mol deviations in thermochemical properties (e.g., atomization energies), critical for predicting binding energetics in drug discovery .
Q & A
Q. How can interdisciplinary teams harmonize conflicting data from biological and chemical studies?
- Methodology :
- Establish standardized protocols for assay conditions (e.g., cell line selection, buffer composition).
- Use shared data repositories (e.g., Zenodo, Figshare) with metadata tagging for reproducibility.
- Conduct joint workshops to align hypotheses with methodological constraints (e.g., solvent compatibility in bioassays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
